Home > Products > Screening Compounds P65253 > Resolvin D2 n-3 DPA
Resolvin D2 n-3 DPA -

Resolvin D2 n-3 DPA

Catalog Number: EVT-14893861
CAS Number:
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Resolvin D2 n-3 docosapentaenoic acid is primarily synthesized from n-3 docosapentaenoic acid through enzymatic processes involving lipoxygenases and cyclooxygenases. These enzymes facilitate the conversion of n-3 docosapentaenoic acid into various bioactive lipids that contribute to inflammation resolution.

Classification

This compound belongs to the family of resolvins, which are lipid mediators derived from polyunsaturated fatty acids. Resolvins are classified based on their structural characteristics and the fatty acid precursors from which they are derived. Resolvin D2 n-3 docosapentaenoic acid is specifically categorized under the D-series resolvins.

Synthesis Analysis

Methods

The synthesis of resolvin D2 n-3 docosapentaenoic acid can be achieved through both natural biosynthetic pathways and total chemical synthesis. The natural synthesis involves the enzymatic conversion of n-3 docosapentaenoic acid by lipoxygenase enzymes, while chemical synthesis employs various organic chemistry techniques.

Technical Details

Recent studies have reported successful total syntheses of resolvin D2 n-3 docosapentaenoic acid using stereoselective methods. For instance, a convergent synthesis strategy has been employed, utilizing key intermediates such as aldehydes and Wittig salts to construct the complex structure of resolvin D2 n-3 docosapentaenoic acid .

Molecular Structure Analysis

Structure

Resolvin D2 n-3 docosapentaenoic acid has a complex molecular structure characterized by multiple hydroxyl groups and double bonds. The specific stereochemistry at various positions is critical for its biological activity.

Data

The molecular formula for resolvin D2 n-3 docosapentaenoic acid is C22H34O4C_{22}H_{34}O_4. The compound exhibits specific fragmentation patterns in mass spectrometry that aid in its identification and characterization .

Chemical Reactions Analysis

Reactions

The biosynthesis of resolvin D2 n-3 docosapentaenoic acid involves several key reactions:

  1. Lipoxygenase-catalyzed oxidation: This step introduces oxygen into the n-3 docosapentaenoic acid molecule.
  2. Formation of hydroperoxides: These intermediates undergo further enzymatic transformations to yield resolvin D2.
  3. Hydrolysis and epoxidation: These reactions refine the structure to produce the final bioactive mediator.

Technical Details

The enzymatic steps are highly regulated and involve specific conditions such as pH and temperature to optimize yield and selectivity .

Mechanism of Action

Process

Resolvin D2 n-3 docosapentaenoic acid functions by engaging with specific G-protein coupled receptors on immune cells, leading to a decrease in pro-inflammatory cytokine production and promoting the clearance of inflammatory debris.

Data

Research indicates that resolvin D2 enhances the recruitment of macrophages to sites of inflammation, facilitating tissue repair processes . It also modulates leukocyte trafficking and promotes anti-inflammatory signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

Resolvin D2 n-3 docosapentaenoic acid is typically found as a viscous oil or solid at room temperature, depending on its purity and formulation. Its melting point and solubility characteristics can vary based on its concentration and the presence of other substances.

Chemical Properties

The compound is sensitive to light and heat, which can lead to degradation. It exhibits stability under controlled conditions but should be stored in dark, cool environments to maintain its integrity .

Applications

Scientific Uses

Resolvin D2 n-3 docosapentaenoic acid has garnered attention for its potential therapeutic applications in various inflammatory conditions, including:

  • Neuroinflammation: It has shown promise in reducing neuroinflammatory responses associated with neurological disorders.
  • Cardiovascular health: As an anti-inflammatory agent, it may play a role in protecting against cardiovascular diseases.
  • Metabolic disorders: Research suggests it could help modulate metabolic inflammation linked to obesity and diabetes .
Biosynthesis and Structural Elucidation of Resolvin D2 n-3 DPA

Enzymatic Pathways for n-3 DPA Conversion to Resolvin D2

Resolvin D2 n-3 DPA (RvD2n-3DPA) is biosynthesized from the ω-3 fatty acid n-3 docosapentaenoic acid (n-3 DPA; C22:5) via stereoselective enzymatic oxygenation. The pathway initiates when 15-lipoxygenase (15-LOX) catalyzes the insertion of molecular oxygen at C-7 of n-3 DPA, forming 7(S)-hydroperoxy-DPA (Figure 1). This unstable intermediate is rapidly reduced to 7(S)-hydroxy-DPA or undergoes further oxygenation to generate a 16,17-epoxide intermediate. Hydrolytic cleavage of this epoxide by soluble epoxide hydrolase (sEH) yields the trihydroxy structure of RvD2n-3DPA: 7S,16R,17S-trihydroxy-docosapentaenoic acid with conjugated double bonds at positions 8,10,12,14,19 [1] [4] [7]. Human macrophages and neutrophil-endothelial cell co-cultures are primary biosynthetic sites, where cell-cell interactions amplify mediator production during inflammation resolution [4].

Table 1: Key Enzymes in RvD2n-3DPA Biosynthesis

EnzymeReaction StepProduct Formed
15-LOXC-7 oxygenation7(S)-hydroperoxy-DPA
Epoxygenase16,17-epoxidation16S,17S-epoxy-DPA
Soluble Epoxide HydrolaseEpoxide hydrolysisRvD2n-3DPA (7S,16R,17S-trihydroxy-DPA)

Comparative Analysis of Biosynthetic Routes Across SPM Families

RvD2n-3DPA shares core biosynthetic logic with other specialized pro-resolving mediators (SPMs) but exhibits distinct substrate and product specificities:

  • Precursor Specificity: Unlike DHA-derived resolvins (e.g., RvD2 from DHA), n-3 DPA’s first double bond at C7 (vs. C4 in DHA) shifts oxygenation sites. This results in RvD2n-3DPA’s conjugated triene system (positions 8,10,12) compared to DHA-RvD2’s tetraene structure [1] [7].
  • Epoxide Intermediates: The 16,17-epoxide ("DPA-EF") precedes RvD2n-3DPA formation, analogous to maresin biosynthesis from DHA via a 14,15-epoxide. However, n-3 DPA epoxides demonstrate enhanced chemical stability over DHA-derived counterparts [8].
  • Output Efficiency: Human macrophages convert n-3 DPA to RvD2n-3DPA at ~60% efficiency relative to DHA→RvD2, attributed to n-3 DPA’s reduced β-oxidation susceptibility [3] [4].

Table 2: Structural and Biosynthetic Features of SPMs from n-3 PUFA Precursors

SPMPrecursorKey Oxygenation SitesSignature StructureBioactivity (EC50)
RvD2n-3DPAn-3 DPA7S,16R,17SConjugated triene1–10 nM
RvD2 (DHA)DHA7S,16R,17SConjugated tetraene0.1–1 nM
MaR1n-3DPAn-3 DPA7R,14S13,14-epoxide hydrolysis0.5–5 nM
PD1n-3DPAn-3 DPA10R,17SConjugated diene5–20 nM

Role of Lipoxygenases and Cyclooxygenase-2 in Stereochemical Specificity

The chiral precision of RvD2n-3DPA biosynthesis depends on enzyme-substrate binding geometry:

  • Positional Specificity: 15-LOX orients n-3 DPA via a "molecular ruler" mechanism, where the methyl terminus anchors deep within the hydrophobic pocket, positioning C7 near the catalytic non-heme iron for antarafacial hydrogen abstraction [6] [9].
  • Stereocontrol: Human 15-LOX-1 generates exclusively S-stereoisomers at C-7 due to conserved Phe353 and Ile418 residues that constrain fatty acid rotation, ensuring pro-S hydrogen abstraction [9]. Aspirin-acetylated COX-2 can initiate an alternate pathway via 15(R)-HETE-DPA but contributes minimally to physiological RvD2n-3DPA production [5] [7].
  • Catalytic Efficiency: Kinetic studies reveal n-3 DPA’s Vmax/Km = 2.7 µM⁻¹s⁻¹ for 15-LOX, ~40% lower than DHA due to fewer double bonds reducing substrate affinity [9].

Genetic and Epigenetic Regulation of n-3 DPA Metabolism

RvD2n-3DPA biosynthesis is modulated by genetic variants and epigenetic modifications:

  • ELOVL2 Polymorphisms: SNPs in the ELOVL2 gene (rs953413) reduce DHA synthesis from n-3 DPA by 30–50%, causing n-3 DPA accumulation in plasma and tissues. This elevates substrate availability for RvD2n-3DPA production in carriers [1] [10].
  • FADS Cluster Variants: FADS1/2 SNPs (rs174537) decrease Δ-5 desaturase activity, shunting n-3 precursors toward n-3 DPA rather than EPA, increasing n-3 DPA pools by ~15% in minor allele homozygotes [10].
  • Epigenetic Control: Hypermethylation of the ALOX15 promoter (encoding 15-LOX) in macrophages reduces enzyme expression by >60%, directly limiting RvD2n-3DPA synthesis. This is reversible with DNA methyltransferase inhibitors [3]. High n-3 DPA intake (>1.5 g/day) downregulates miR-219-5p, which targets ALOX15 mRNA, potentiating resolvin biosynthesis [1].

Properties

Product Name

Resolvin D2 n-3 DPA

IUPAC Name

(7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-8,10,12,14,19-pentaenoic acid

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C22H34O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-7,9-10,12,14,17,19-21,23-25H,2,8,11,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,14-10+,17-12+/t19-,20+,21-/m1/s1

InChI Key

LDVCZYSUILUYKN-BGERNTNVSA-N

Canonical SMILES

CCC=CCC(C(C=CC=CC=CC=CC(CCCCCC(=O)O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.